

An In-depth Technical Guide to the Hydrochloride Salt of Carnidazole

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Compound of Interest

Compound Name: *Carnidazole hydrochloride*

CAS No.: 55455-75-9

Cat. No.: B12754023

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This guide provides a comprehensive technical overview of **Carnidazole hydrochloride**, a pivotal antiprotozoal agent in veterinary medicine. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles of Carnidazole, from its fundamental chemical properties and mechanism of action to its synthesis, analytical quantification, and practical application in experimental protocols.

Introduction to Carnidazole and its Hydrochloride Salt

Carnidazole, known by trade names such as Spartrix® and Pantrix®, is a synthetic 5-nitroimidazole derivative with potent antiprotozoal activity.^{[1][2]} It is primarily utilized in veterinary medicine for the treatment of trichomoniasis, commonly referred to as "canker," in non-food pigeons, a disease caused by the protozoan *Trichomonas gallinae*.^{[1][2]} The active compound is O-methyl [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]carbamothioate.^{[2][3]} For pharmaceutical applications, it is often formulated as a hydrochloride salt to enhance its stability and facilitate administration.

Chemical and Physical Properties

The hydrochloride salt of Carnidazole possesses distinct physicochemical properties that are crucial for its formulation and biological activity.

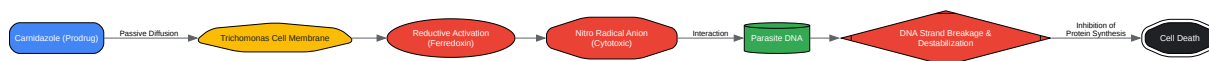
Property	Value	Source
Chemical Formula	C ₈ H ₁₃ ClN ₄ O ₃ S	[4]
Molecular Weight	280.73 g/mol	[4]
IUPAC Name	O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate;hydrochloride	PubChem
CAS Number	55455-75-9	[4]
Melting Point	142.4°C (decomposes) (for free base)	[5]
Solubility	DMSO (Slightly), Methanol (Sparingly, Sonicated) (for free base)	[6][7]
pKa (Predicted)	13.03 ± 0.70	[5]

Mechanism of Action: A Prodrug Approach to DNA Disruption

Like other 5-nitroimidazoles, Carnidazole functions as a prodrug that requires anaerobic activation within the target protozoan cell.[8] The mechanism of action is a multi-step process that ultimately leads to parasite death through DNA damage.[8][9]

- Cellular Uptake: Carnidazole passively diffuses into the Trichomonas cell.[8]
- Reductive Activation: In the anaerobic environment of the protozoan, the nitro group of Carnidazole is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin. This reduction process forms a highly reactive nitro radical anion.[8]

- DNA Damage: This cytotoxic radical anion interacts with the parasite's DNA, causing strand breakage and destabilization of the helical structure.[8][9]
- Inhibition of Protein Synthesis: The damaged DNA can no longer serve as a template for protein synthesis, leading to the inhibition of essential cellular functions and ultimately, cell death.[9]



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Caption: Mechanism of action of Carnidazole against Trichomonas.

Synthesis and Formulation

Carnidazole is a synthetic compound. While specific, detailed industrial synthesis protocols are often proprietary, a general synthetic route for nitroimidazole derivatives involves the reaction of a substituted imidazole with a suitable alkylating agent.

A plausible, generalized synthesis for Carnidazole would involve the following conceptual steps:

- N-alkylation of 2-methyl-5-nitroimidazole: 2-methyl-5-nitroimidazole is reacted with a suitable 2-carbon electrophile containing a leaving group and a protected amine or a precursor to the carbamothioate group.
- Formation of the carbamothioate moiety: The resulting intermediate is then reacted to form the O-methyl carbamothioate side chain.
- Conversion to Hydrochloride Salt: The final Carnidazole free base is then treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt, which can then be purified by recrystallization.

For laboratory and research purposes, Carnidazole is available from various chemical suppliers.[5] The hydrochloride salt is typically formulated into oral tablets for veterinary use.[9]

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for the quality control of **Carnidazole hydrochloride** in pharmaceutical formulations and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a suitable and widely used technique.[10]

Proposed HPLC Method for Carnidazole Hydrochloride

This section outlines a robust starting point for developing a specific HPLC method.

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer)
Detection	UV spectrophotometry at an appropriate wavelength (to be determined by UV scan)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Temperature	Ambient or controlled (e.g., 25°C)

Method Validation

A self-validating system is crucial for ensuring the trustworthiness of analytical results. The developed HPLC method should be validated according to ICH guidelines, assessing the following parameters:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.

- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols for Efficacy and Safety Assessment

The evaluation of the antiprotozoal efficacy of **Carnidazole hydrochloride** requires well-designed in vitro and in vivo studies.

In Vitro Susceptibility Testing

This protocol determines the minimum lethal concentration (MLC) of **Carnidazole hydrochloride** against *Trichomonas gallinae*.

Materials:

- *Trichomonas gallinae* culture
- Appropriate culture medium (e.g., Diamond's TYM medium)

- **Carnidazole hydrochloride** stock solution
- 96-well microtiter plates
- Incubator (37°C)
- Inverted microscope

Procedure:

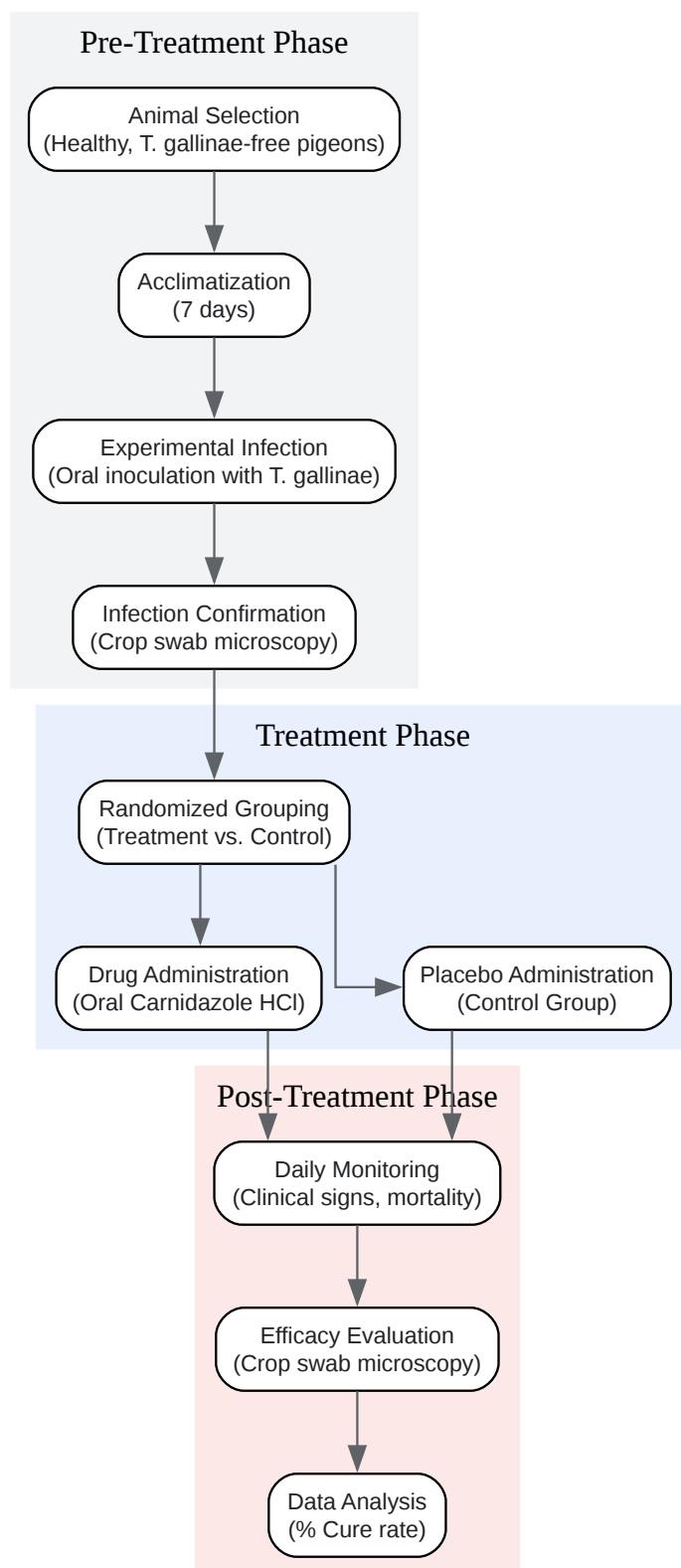
- Prepare a serial dilution of **Carnidazole hydrochloride** in the culture medium in a 96-well plate.
- Add a standardized suspension of *T. gallinae* trophozoites to each well.
- Include positive (no drug) and negative (no parasites) controls.
- Incubate the plates at 37°C for 24-48 hours.
- Examine the wells microscopically to determine the lowest concentration of the drug that results in the complete killing of the parasites (MLC).

Expected Results:

Sensitive strains of *T. gallinae* typically exhibit MLC values in the range of 0.97-7.81 µg/mL for Carnidazole.^[11] Resistant strains may have significantly higher MLCs, ranging from 93.75 to 500 µg/mL.^[11]

In Vivo Efficacy Study in Pigeons

This protocol outlines a typical in vivo study to assess the therapeutic efficacy of **Carnidazole hydrochloride** in pigeons experimentally infected with *Trichomonas gallinae*.



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Caption: A typical workflow for an in vivo efficacy study of Carnidazole HCl.

Procedure:

- **Animal Selection and Acclimatization:** Select healthy pigeons free from *T. gallinae* and acclimatize them to the experimental conditions for at least 7 days.
- **Experimental Infection:** Inoculate the pigeons orally with a standardized dose of a virulent strain of *T. gallinae*.
- **Infection Confirmation:** After a pre-patent period (e.g., 3-5 days), confirm the infection by microscopic examination of crop swabs.
- **Grouping and Treatment:** Randomly divide the infected pigeons into a treatment group and a control group. Administer a single oral dose of **Carnidazole hydrochloride** (typically 10-20 mg/kg body weight) to the treatment group.[8][9] The control group receives a placebo.
- **Monitoring and Evaluation:** Monitor the birds daily for clinical signs and mortality. At the end of the observation period (e.g., 7-14 days post-treatment), collect crop swabs from all birds and examine them microscopically for the presence of *T. gallinae*.
- **Data Analysis:** Calculate the cure rate as the percentage of treated birds that are negative for *T. gallinae* at the end of the study. Comparative studies have shown Carnidazole to have an efficacy of around 87.5% in naturally infected pigeons.[8]

Pharmacokinetics and Drug Resistance

Pharmacokinetic Profile

Detailed pharmacokinetic data for Carnidazole in pigeons is scarce, with some sources stating that the pharmacokinetic properties are "not known".[1][9] However, based on its chemical class (5-nitroimidazole), it is expected to be absorbed from the gastrointestinal tract after oral administration. To provide an estimated profile, the pharmacokinetic parameters of the related nitroimidazole, metronidazole, in pigeons are presented below.[1]

Parameter	Unit	Value (Oral Administration)
C _{max}	µg/mL	11.2
T _{max}	h	1.33
t _{1/2}	h	5.8
AUC	µg·h/mL	81.5
Bioavailability (F)	%	81.5

Data for Metronidazole in pigeons, sourced from a study on its pharmacokinetics.[1]

Mechanisms of Resistance

Resistance to nitroimidazoles, including Carnidazole, has been reported in *Trichomonas*.^[12] The primary mechanism of resistance is thought to be a decrease in the reductive activation of the prodrug.^[8] This can occur through:

- Decreased levels or activity of enzymes involved in the reduction of the nitro group, such as pyruvate:ferredoxin oxidoreductase (PFOR).
- Impaired oxygen scavenging mechanisms, leading to an increase in intracellular oxygen levels, which can inhibit the anaerobic activation pathway.

Conclusion

Carnidazole hydrochloride remains a valuable therapeutic agent in the management of avian trichomoniasis. Its efficacy as a single-dose treatment offers a significant advantage in veterinary practice. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and responsible use. Further research into its pharmacokinetic profile and the evolving landscape of drug resistance will be vital for optimizing treatment protocols and ensuring its continued efficacy in the future.

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